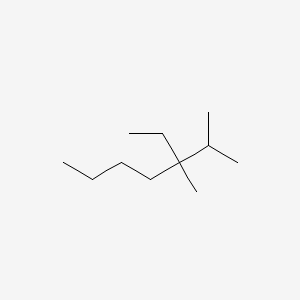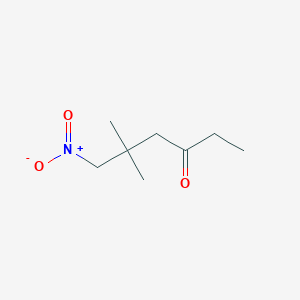
5,5-Dimethyl-6-nitrohexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-6-nitrohexan-3-one: is an organic compound with the molecular formula C8H15NO3. It is a nitroalkane derivative characterized by the presence of a nitro group (-NO2) attached to a hexane backbone with two methyl groups at the 5th position and a ketone group at the 3rd position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-6-nitrohexan-3-one can be achieved through several methods. One common approach involves the nitration of 5,5-dimethylhexan-3-one. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-6-nitrohexan-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5,5-dimethyl-6-aminohexan-3-one.
Substitution: Formation of substituted hexanones with various functional groups.
Scientific Research Applications
Chemistry: 5,5-Dimethyl-6-nitrohexan-3-one is used as a building block in organic synthesis
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction product, 5,5-dimethyl-6-aminohexan-3-one, can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-6-nitrohexan-3-one involves its reactivity with various chemical reagents. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The ketone group at the 3rd position also plays a crucial role in its reactivity, allowing for various chemical transformations.
Molecular Targets and Pathways: The compound can interact with nucleophiles, electrophiles, and reducing agents, leading to the formation of various products. The pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
5,5-Dimethylhexan-3-one: Lacks the nitro group, making it less reactive in certain chemical transformations.
6-Nitrohexan-3-one: Lacks the methyl groups at the 5th position, affecting its steric and electronic properties.
5,5-Dimethyl-2-nitrohexan-3-one: The nitro group is positioned differently, leading to variations in reactivity and applications.
Uniqueness: 5,5-Dimethyl-6-nitrohexan-3-one is unique due to the presence of both the nitro and ketone functional groups, along with the steric influence of the two methyl groups. This combination of features makes it a versatile compound in organic synthesis and various scientific research applications.
Properties
CAS No. |
61856-73-3 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5,5-dimethyl-6-nitrohexan-3-one |
InChI |
InChI=1S/C8H15NO3/c1-4-7(10)5-8(2,3)6-9(11)12/h4-6H2,1-3H3 |
InChI Key |
BMOMKSWVSQUXQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)(C)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


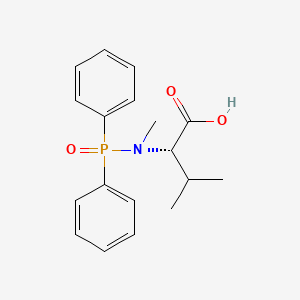
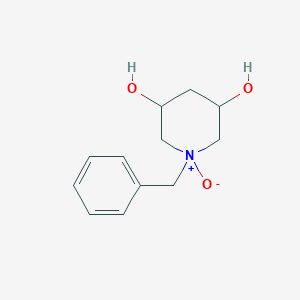
![3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14548130.png)
![N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14548143.png)

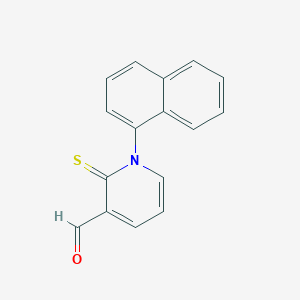
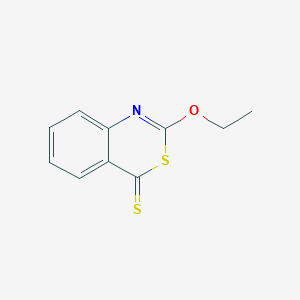
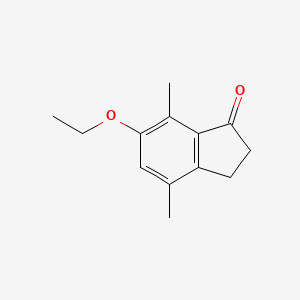
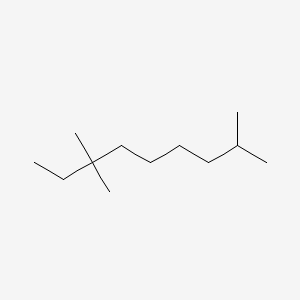
![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
![Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate](/img/structure/B14548183.png)
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
